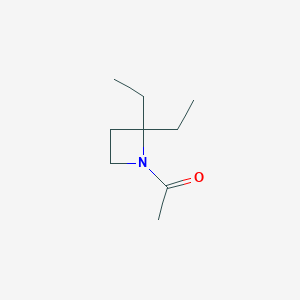
1-(2,2-Diethylazetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diethylazetidin-1-yl)ethanone is an organic compound with the molecular formula C8H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
The synthesis of 1-(2,2-Diethylazetidin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,2-diethylazetidine with ethanoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reaction of 2,2-diethylazetidine with ethanoyl chloride:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.
Analyse Chemischer Reaktionen
1-(2,2-Diethylazetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the ethanone group, leading to the formation of various substituted azetidines.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted azetidines.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diethylazetidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(2,2-Diethylazetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with various biological molecules, influencing their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Diethylazetidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Methylazetidin-1-yl)ethanone: This compound has a similar structure but with a methyl group instead of a diethyl group. It exhibits different reactivity and biological activity due to the difference in steric and electronic effects.
1-(2,2-Dimethylazetidin-1-yl)ethanone: Another similar compound with two methyl groups instead of diethyl groups. It also shows distinct properties and applications compared to this compound.
Eigenschaften
CAS-Nummer |
92145-64-7 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-(2,2-diethylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-4-9(5-2)6-7-10(9)8(3)11/h4-7H2,1-3H3 |
InChI-Schlüssel |
STWKRTRHFTUEEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCN1C(=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11920530.png)
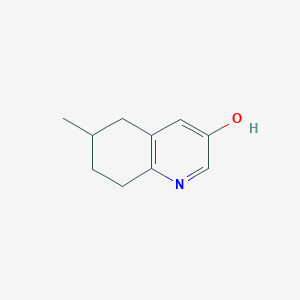
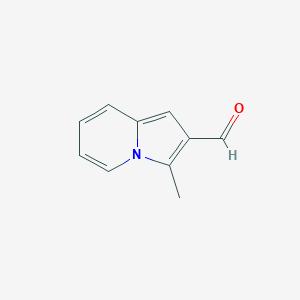

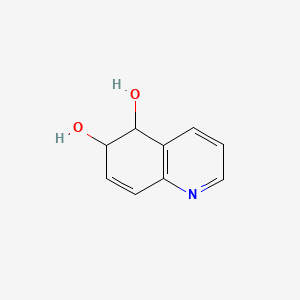
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920566.png)
![(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11920571.png)


![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)
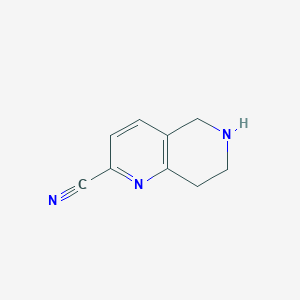
![3,9-Dioxaspiro[5.5]undecane](/img/structure/B11920594.png)

